Cas no 680217-69-0 (4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine)
![4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine structure](https://ja.kuujia.com/images/noimg.png)
4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine
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4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC32678-1g |
4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine |
680217-69-0 | 1g |
£68.00 | 2024-05-25 | ||
Apollo Scientific | PC32678-250mg |
4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine |
680217-69-0 | 250mg |
£38.00 | 2024-05-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595109-1g |
4-Chloro-6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)pyrimidine |
680217-69-0 | 98% | 1g |
¥811.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595109-250mg |
4-Chloro-6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)pyrimidine |
680217-69-0 | 98% | 250mg |
¥364.00 | 2024-05-04 |
4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidineに関する追加情報
Introduction to 4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS No. 680217-69-0)
4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 680217-69-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are widely recognized for their biological activity and utility in drug development. The structural features of this molecule, including its chloro, methyl, phenyl, and trifluoromethyl substituents, as well as its phenoxy linkage, contribute to its unique chemical properties and potential applications.
The pyrimidine core is a fundamental scaffold in many pharmacologically active agents, particularly those targeting nucleic acid metabolism and replication. Its presence in 4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine suggests that this compound may interact with biological systems in a manner similar to other pyrimidine-based drugs. For instance, it may inhibit enzymes such as thymidylate synthase or other DNA/RNA polymerases, which are critical in cancer therapy.
The chloro substituent at the 4-position and the methyl group at the 6-position are common modifications in drug molecules designed to enhance binding affinity and metabolic stability. These functional groups can influence the electronic properties of the molecule, thereby affecting its reactivity and interaction with biological targets. Additionally, the phenyl ring at the 2-position introduces hydrophobicity and can contribute to the compound's solubility profile, which is an important consideration in drug formulation.
The most distinctive feature of 4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine is the presence of a trifluoromethyl group at the 3-position of the phenoxy moiety. Trifluoromethyl groups are frequently incorporated into pharmaceuticals due to their ability to improve lipophilicity, metabolic stability, and binding affinity at protein targets. This modification can also enhance the compound's resistance to metabolic degradation, prolonging its biological activity.
The phenoxy group at the 5-position serves as a linker between the pyrimidine core and other functional units, potentially influencing the molecule's conformation and accessibility to biological targets. This structural element may also contribute to interactions with specific amino acid residues in enzymes or receptors, further modulating the compound's pharmacological effects.
In recent years, there has been growing interest in developing novel antiviral and anticancer agents based on modified pyrimidine structures. The unique combination of substituents in 4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine makes it a promising candidate for further investigation in these areas. For example, studies have shown that pyrimidine derivatives can exhibit inhibitory effects on viral polymerases or kinases involved in cancer progression.
One of the most compelling aspects of this compound is its potential for selective targeting of disease-causing pathways while minimizing off-target effects. The specific arrangement of substituents can fine-tune interactions with biological targets, leading to improved therapeutic efficacy and reduced toxicity. This is particularly important in oncology, where selective inhibition of cancer cell proliferation without harming healthy cells is a major goal.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine with greater accuracy before conducting expensive wet-lab experiments. Molecular docking simulations and virtual screening have identified this compound as a potential lead for further optimization towards therapeutic applications.
The synthesis of 4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the chloro and phenoxy groups, followed by alkylation or acylation to incorporate the methyl and trifluoromethyl substituents. The use of advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions can improve efficiency and selectivity.
In conclusion,4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS No. 680217-69-0) represents a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery programs aimed at treating viral infections and cancers. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in developing next-generation therapeutics.
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